molecular formula C9H13FSn B082789 Stannane, (4-fluorophenyl)trimethyl- CAS No. 14101-14-5

Stannane, (4-fluorophenyl)trimethyl-

Cat. No. B082789
CAS RN: 14101-14-5
M. Wt: 258.91 g/mol
InChI Key: IJIVCYSWQPYWFG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Stannane, (4-fluorophenyl)trimethyl-, also known as 4-Fluorophenyltrimethylstannane, is an organotin compound that has been extensively studied for its potential applications in scientific research. This compound is a derivative of stannane, which is a class of organotin compounds that have been widely used in organic synthesis. The unique properties of stannane, (4-fluorophenyl)trimethyl- make it an attractive candidate for a range of applications, including in the fields of medicinal chemistry and material science.

Mechanism of Action

The exact mechanism of action of stannane, (4-fluorophenyl)trimethyl- is not fully understood. However, it is thought to exert its biological effects through the inhibition of key enzymes involved in cellular processes. This inhibition may lead to the disruption of cellular signaling pathways, ultimately resulting in the inhibition of cancer cell growth.
Biochemical and Physiological Effects:
Stannane, (4-fluorophenyl)trimethyl- has been shown to exhibit a range of biochemical and physiological effects. In addition to its anti-cancer activity, this compound has also been shown to exhibit anti-inflammatory properties. It has also been investigated for its potential use in the treatment of neurodegenerative diseases, such as Alzheimer's disease.

Advantages and Limitations for Lab Experiments

Stannane, (4-fluorophenyl)trimethyl- offers a number of advantages for use in laboratory experiments. This compound is relatively easy to synthesize, and its unique properties make it an attractive candidate for a range of applications. However, there are also limitations associated with the use of this compound, including its potential toxicity and the need for careful handling.

Future Directions

There are a number of potential future directions for research involving stannane, (4-fluorophenyl)trimethyl-. One key area of interest is in the development of new anti-cancer therapies based on this compound. Additionally, there is potential for the use of stannane, (4-fluorophenyl)trimethyl- in the development of new materials with unique properties. Further research is also needed to fully understand the mechanism of action of this compound and its potential applications in a range of scientific fields.

Scientific Research Applications

Stannane, (4-fluorophenyl)trimethyl- has been the subject of extensive research due to its potential applications in a range of scientific fields. One key area of interest is in the field of medicinal chemistry, where stannane, (4-fluorophenyl)trimethyl- has been shown to exhibit promising anti-cancer activity. This compound has also been investigated for its potential use as a building block in the synthesis of other biologically active molecules.

properties

CAS RN

14101-14-5

Product Name

Stannane, (4-fluorophenyl)trimethyl-

Molecular Formula

C9H13FSn

Molecular Weight

258.91 g/mol

IUPAC Name

(4-fluorophenyl)-trimethylstannane

InChI

InChI=1S/C6H4F.3CH3.Sn/c7-6-4-2-1-3-5-6;;;;/h2-5H;3*1H3;

InChI Key

IJIVCYSWQPYWFG-UHFFFAOYSA-N

SMILES

C[Sn](C)(C)C1=CC=C(C=C1)F

Canonical SMILES

C[Sn](C)(C)C1=CC=C(C=C1)F

Origin of Product

United States

Synthesis routes and methods

Procedure details

3.0 g (13 mmol) of 4-fluorobromobenzene, 100 ml of anhydrous diethyl ether, 12 ml (19 mmol) of 1.6 M n-butyllithium (hexane solution) and 3.8 g (19 mmol) of trimethyltin chloride were subjected to reaction, treatment and purification in the same manner as in Example 13 (a) to give 970 mg of 4-flurophenyltrimethyltin as a colorless oil (yield 22%).
Quantity
3 g
Type
reactant
Reaction Step One
Quantity
12 mL
Type
reactant
Reaction Step Two
Quantity
3.8 g
Type
reactant
Reaction Step Three
[Compound]
Name
Example 13 ( a )
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
100 mL
Type
solvent
Reaction Step Five

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